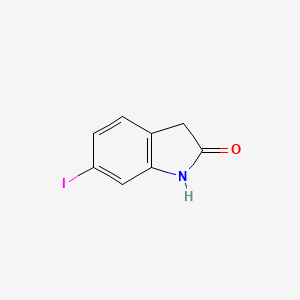
6-Iodoindolin-2-one
Übersicht
Beschreibung
6-Iodoindolin-2-one is a chemical compound belonging to the indolinone family, characterized by an indole ring fused with a ketone group at the second position and an iodine atom at the sixth position
Wirkmechanismus
Target of Action
The primary target of 6-Iodoindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, and its inhibition can lead to DNA damage and cell death .
Mode of Action
This compound interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the separation of DNA strands during replication, leading to DNA damage . Additionally, this compound exhibits a dual mode of action: the direct inhibition of topoisomerase IV and the classic nitroimidazole mechanism of reductive bioactivation leading to damaging reactive species .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication and damage response . The inhibition of topoisomerase IV disrupts the normal process of DNA replication, leading to DNA damage . This damage triggers a cellular response, resulting in the upregulation of bacteriophage-associated proteins .
Pharmacokinetics
It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is the damage of DNA and proteins in the cell . This damage can lead to cell death, making this compound potentially useful as an anti-infective agent . Importantly, this dual mode of action impairs resistance development .
Action Environment
The compound’s activity may be affected by factors such as oxygen levels, as the classic nitroimidazole mechanism of action involves the in vivo reduction of the nitro group, which produces reactive radicals that damage DNA and proteins in the absence of oxygen .
Biochemische Analyse
Biochemical Properties
6-Iodoindolin-2-one has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent suppressor of the Human caseinolytic protease proteolytic subunit (HsClpP), a highly conserved serine protease that plays an essential role in cell homeostasis . This interaction suggests that this compound could have a significant role in biochemical reactions involving protein degradation and cellular homeostasis .
Cellular Effects
In terms of cellular effects, this compound has been observed to have a significant impact on various types of cells. For example, treatment with this compound impaired the migration of Hela cells, disrupted the mitochondrial function, and reduced the level of the SDHB, indicating a potential influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. For instance, it has been found to inhibit DNA decatenation in the presence of indolin-2-one nitroimidazole, an activity comparable to ciprofloxacin, a known inhibitor of this enzyme . This suggests that this compound could exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully documented, studies have shown that it exhibits potent activities against aerobic bacteria . This suggests that the effects of this compound could change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Given its interactions with enzymes such as HsClpP , it is likely that it is involved in pathways related to protein degradation and cellular homeostasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoindolin-2-one typically involves the iodination of indolin-2-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the sixth position of the indolin-2-one ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ketone group in the indolin-2-one ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the ketone group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the ketone group to an alcohol.
Major Products Formed: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
6-Iodoindolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties, such as anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
Indolin-2-one: The parent compound without the iodine substitution.
5-Iodoindolin-2-one: A similar compound with the iodine atom at the fifth position.
6-Bromoindolin-2-one: A compound with a bromine atom instead of iodine at the sixth position.
Uniqueness: 6-Iodoindolin-2-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
IUPAC Name |
6-iodo-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEPVMQRMXPCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697464 | |
| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919103-45-0 | |
| Record name | 6-Iodo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodo-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

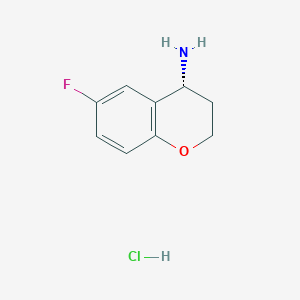
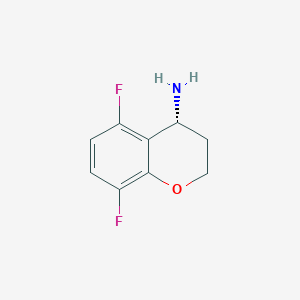
![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)

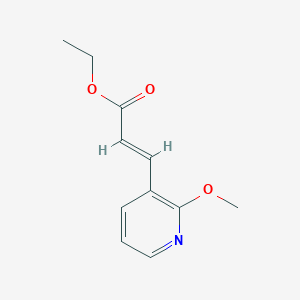
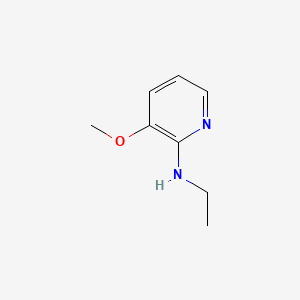
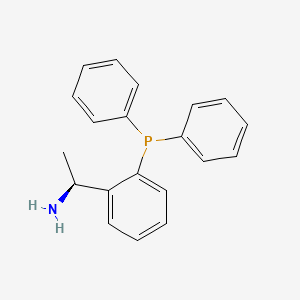
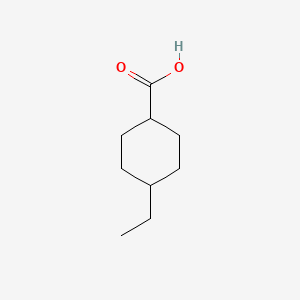
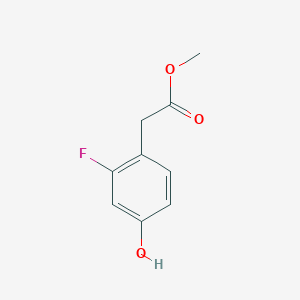
![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)
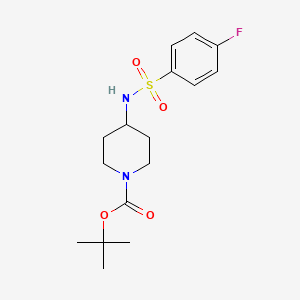
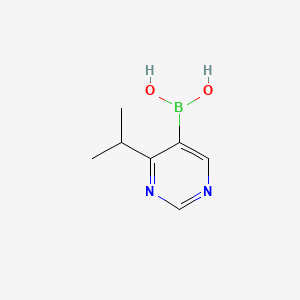
![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

